Evonimine

Description

Properties

Molecular Formula |

C36H43NO17 |

|---|---|

Molecular Weight |

761.7 g/mol |

IUPAC Name |

[(1S,3R,15S,18S,19R,20R,21S,22S,24S,25R,26S)-19,20,22,25-tetraacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate |

InChI |

InChI=1S/C36H43NO17/c1-16-11-12-23-22(10-9-13-37-23)32(45)48-14-33(7)24-25(43)28(51-20(5)41)35(15-47-17(2)38)30(52-21(6)42)26(49-18(3)39)29(53-31(16)44)34(8,46)36(35,54-33)27(24)50-19(4)40/h9-10,13,16,24,26-30,46H,11-12,14-15H2,1-8H3/t16-,24-,26-,27+,28+,29-,30-,33-,34-,35+,36-/m0/s1 |

InChI Key |

QFMYKKJPSVFBKJ-BGOPWFHYSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@]5(O3)[C@@]([C@H]([C@@H]([C@@H]([C@]5([C@@H](C4=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C |

Canonical SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C5(O3)C(C(C(C(C5(C(C4=O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC1=O)(C)O)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:

-

Molecular Formula: C₃₈H₄₇NO₁₈

-

Molecular Weight: 805.78 g/mol

-

CAS Number: 41758-69-4

The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.

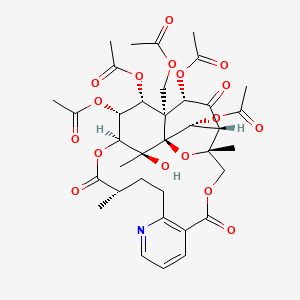

2D Chemical Structure of this compound (Euonine)

Caption: 2D chemical structure of this compound (Euonine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 148-153 °C | --INVALID-LINK-- |

| LogP | 0.86260 | --INVALID-LINK-- |

| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.

Insecticidal Activity

This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.

| Bioassay | Test Organism | Parameter | Value | Reference |

| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |

Immunosuppressive and Anti-inflammatory Activity

While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Characterization

The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

In Vitro Biological Assays

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.

-

CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.

NF-κB Translocation Assay (General Protocol)

This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.

-

Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.

-

Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.

-

Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.

-

Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.

-

Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.

Signaling Pathway

Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition

The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.

Conclusion

This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.

References

Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:

-

Molecular Formula: C₃₈H₄₇NO₁₈

-

Molecular Weight: 805.78 g/mol

-

CAS Number: 41758-69-4

The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine (B92270) ring incorporated into a macrocyclic ester bridge.

2D Chemical Structure of this compound (Euonine)

Caption: 2D chemical structure of this compound (Euonine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 148-153 °C | --INVALID-LINK-- |

| LogP | 0.86260 | --INVALID-LINK-- |

| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.

Insecticidal Activity

This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.

| Bioassay | Test Organism | Parameter | Value | Reference |

| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |

Immunosuppressive and Anti-inflammatory Activity

While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Characterization

The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

In Vitro Biological Assays

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the culture, and its incorporation into newly synthesized DNA is measured.

-

CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan (B1609692) product.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.

NF-κB Translocation Assay (General Protocol)

This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.

-

Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.

-

Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.

-

Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.

-

Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.

-

Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.

Signaling Pathway

Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition

The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.

Conclusion

This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.

References

Evonimine: A Deep Dive into its Chemical Architecture and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a complex sesquiterpenoid alkaloid first isolated from the root bark of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine.[1] It belongs to the dihydro-agarofuran class of natural products and has garnered significant interest within the scientific community for its potent biological activities, including insecticidal and immunosuppressive properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its quantitative biological data and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, also known as Euonine, is a macrolide alkaloid characterized by a highly oxygenated and stereochemically complex structure. Its chemical identity is confirmed by the following identifiers:

-

Molecular Formula: C₃₈H₄₇NO₁₈

-

Molecular Weight: 805.78 g/mol

-

CAS Number: 41758-69-4

The core of the molecule is a dihydro-agarofuran sesquiterpene skeleton, which is esterified with several acetyl and other organic acid moieties. A defining feature is the presence of a pyridine ring incorporated into a macrocyclic ester bridge.

2D Chemical Structure of this compound (Euonine)

Caption: 2D chemical structure of this compound (Euonine).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 148-153 °C | --INVALID-LINK-- |

| LogP | 0.86260 | --INVALID-LINK-- |

| PSA (Polar Surface Area) | 252.75 Ų | --INVALID-LINK-- |

Biological Activity

This compound has demonstrated significant biological effects, most notably its insecticidal and immunosuppressive activities.

Insecticidal Activity

This compound exhibits potent antifeedant properties against certain insect species. Quantitative data from a study on the larvae of the oriental armyworm, Mythimna separata, is summarized below.

| Bioassay | Test Organism | Parameter | Value | Reference |

| Antifeedant Activity | Mythimna separata (3rd instar larvae) | EC₅₀ (24h) | 0.02 mM | [1] |

Immunosuppressive and Anti-inflammatory Activity

While the extracts of Tripterygium wilfordii are well-known for their immunosuppressive and anti-inflammatory effects, specific quantitative data for purified this compound is an active area of research. It is hypothesized that this compound contributes to the overall immunosuppressive profile of the plant extract, potentially through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade. Further research is required to determine the specific IC₅₀ values of this compound on various immune cell functions, such as lymphocyte proliferation and cytokine production.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

The following protocol is a generalized procedure for the isolation of this compound, based on established methods for extracting alkaloids from Tripterygium wilfordii.

Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: The air-dried and powdered root bark of Tripterygium wilfordii is refluxed with 95% ethanol for an extended period (e.g., 12 hours) to extract the crude alkaloids and other secondary metabolites.[2]

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Characterization

The structure of this compound is elucidated and confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

In Vitro Biological Assays

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to assess the effect of this compound on the proliferation of lymphocytes, a key indicator of its immunosuppressive potential.

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies). Concurrently, the cells are treated with varying concentrations of this compound.

-

Proliferation Measurement: After a defined incubation period (typically 48-72 hours), cell proliferation is quantified. Common methods include:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into newly synthesized DNA is measured.

-

CFSE Staining: Cells are labeled with a fluorescent dye (CFSE) that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

-

MTT Assay: The metabolic activity of proliferating cells is measured by their ability to reduce the MTT tetrazolium salt to a colored formazan product.

-

-

Data Analysis: The results are expressed as the percentage of inhibition of proliferation compared to the untreated control, and the IC₅₀ value is calculated.

NF-κB Translocation Assay (General Protocol)

This assay investigates the effect of this compound on the activation of the NF-κB signaling pathway, a central mediator of inflammation.

-

Cell Culture: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is cultured.

-

Stimulation and Treatment: The cells are stimulated with an NF-κB activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)) in the presence or absence of this compound.

-

Cellular Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.

-

Western Blotting: The levels of the NF-κB p65 subunit in the cytoplasmic and nuclear fractions are determined by Western blotting using an anti-p65 antibody. A decrease in nuclear p65 in this compound-treated cells would indicate inhibition of NF-κB translocation.

-

Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-p65 antibody. The subcellular localization of NF-κB can then be visualized by fluorescence microscopy.

Signaling Pathway

Hypothesized Mechanism of Immunosuppressive Action via NF-κB Inhibition

The immunosuppressive and anti-inflammatory properties of many natural products are attributed to their ability to modulate the NF-κB signaling pathway. It is plausible that this compound exerts its effects through a similar mechanism.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50). The free NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. This compound may inhibit this pathway, possibly by targeting the IKK complex or other upstream signaling components, thereby preventing the release and nuclear translocation of NF-κB.

Conclusion

This compound is a structurally intricate natural product with pronounced biological activities. Its complex chemical architecture presents both a challenge and an opportunity for synthetic chemists and drug discovery scientists. The quantitative data on its insecticidal activity highlight its potential as a lead compound for the development of novel bio-pesticides. Furthermore, its presumed immunosuppressive properties, likely mediated through the inhibition of key inflammatory pathways such as NF-κB, warrant further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating chemistry and biology of this compelling molecule.

References

Evonimine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.

| Plant Species | Plant Part | Common Name | Reference |

| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |

| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.

Extraction

The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.

Protocol:

-

Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.

Protocol:

-

Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.

-

Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.

-

Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free alkaloids will partition into the organic layer.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.

Protocol:

-

Stationary Phase: A suitable adsorbent, such as silica (B1680970) gel or neutral alumina, is used as the stationary phase.

-

Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.

Protocol:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of solvents, such as methanol (B129727) and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.

-

Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Root bark of Euonymus japonicus | [1] |

| Extraction Solvent | Ethyl acetate | [1] |

| Purification | ||

| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |

| HPLC Column Type | Reversed-phase (e.g., C18) | |

| Solubility | ||

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Visualizations

This compound Isolation Workflow

Caption: A flowchart illustrating the general workflow for the isolation of this compound.

Signaling Pathway (Placeholder)

As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.

References

Evonimine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a naturally occurring sesquiterpene pyridine (B92270) alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.

| Plant Species | Plant Part | Common Name | Reference |

| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |

| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.

Extraction

The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.

Protocol:

-

Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.

Protocol:

-

Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.

-

Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium (B1175870) hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.

-

Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free alkaloids will partition into the organic layer.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.

Protocol:

-

Stationary Phase: A suitable adsorbent, such as silica (B1680970) gel or neutral alumina, is used as the stationary phase.

-

Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.

Protocol:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of solvents, such as methanol (B129727) and water or acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.

-

Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Root bark of Euonymus japonicus | [1] |

| Extraction Solvent | Ethyl acetate | [1] |

| Purification | ||

| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |

| HPLC Column Type | Reversed-phase (e.g., C18) | |

| Solubility | ||

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Visualizations

This compound Isolation Workflow

Caption: A flowchart illustrating the general workflow for the isolation of this compound.

Signaling Pathway (Placeholder)

As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.

References

Evonimine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evonimine is a naturally occurring sesquiterpene pyridine alkaloid belonging to the β-dihydroagarofuran class of compounds. It has garnered interest within the scientific community for its potential biological activities, including insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Euonymus genus of the Celastraceae family. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, and the geographical origin. The primary documented sources of this compound are the root bark of Euonymus japonicus and the stems of Euonymus alatus.

| Plant Species | Plant Part | Common Name | Reference |

| Euonymus japonicus | Root Bark | Japanese Spindle | [1] |

| Euonymus alatus | Stems | Winged Spindle, Burning Bush | [1] |

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on established methodologies for the isolation of sesquiterpene pyridine alkaloids.

Extraction

The initial step involves the extraction of the crude alkaloid mixture from the dried and powdered plant material.

Protocol:

-

Maceration: The air-dried and powdered plant material (e.g., root bark of E. japonicus) is macerated with an appropriate organic solvent. Ethyl acetate is a commonly used solvent for this purpose. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

-

Extraction: The macerated mixture is subjected to extraction, which can be performed at room temperature with agitation or under reflux for several hours to enhance efficiency. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To selectively isolate the basic alkaloids, including this compound, from the crude extract, an acid-base partitioning technique is employed.

Protocol:

-

Acidification: The crude extract is dissolved in a suitable solvent (e.g., ethyl acetate) and then partitioned with an acidic aqueous solution (e.g., 5% hydrochloric acid). The alkaloids, being basic, will form salts and preferentially move into the aqueous layer.

-

Basification and Re-extraction: The acidic aqueous layer containing the alkaloid salts is then basified by the addition of a base, such as ammonium hydroxide, to a pH of approximately 8-9. This converts the alkaloid salts back to their free base form.

-

Extraction of Free Bases: The basified aqueous solution is then extracted multiple times with an immiscible organic solvent, such as chloroform or dichloromethane. The free alkaloids will partition into the organic layer.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield a crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column chromatography is used for the initial separation of the crude alkaloid mixture into fractions.

Protocol:

-

Stationary Phase: A suitable adsorbent, such as silica gel or neutral alumina, is used as the stationary phase.

-

Column Packing: The adsorbent is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading: The crude alkaloid fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. Fractions with similar TLC profiles are pooled together.

For the final purification of this compound to a high degree of purity, preparative HPLC is often employed.

Protocol:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of solvents, such as methanol and water or acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is used as the mobile phase. The separation can be performed isocratically or with a gradient elution.

-

Injection: The enriched fraction containing this compound from the column chromatography step is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: A UV detector is commonly used for monitoring the elution of compounds. The detection wavelength should be set at the absorption maximum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound. It is important to note that specific yields can vary based on the exact experimental conditions and the quality of the plant material.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Root bark of Euonymus japonicus | [1] |

| Extraction Solvent | Ethyl acetate | [1] |

| Purification | ||

| Column Chromatography Stationary Phase | Silica gel or neutral alumina | [1] |

| HPLC Column Type | Reversed-phase (e.g., C18) | |

| Solubility | ||

| Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Visualizations

This compound Isolation Workflow

Caption: A flowchart illustrating the general workflow for the isolation of this compound.

Signaling Pathway (Placeholder)

As this compound's primary described activity is insecticidal, a detailed signaling pathway in a mammalian system is not yet well-established. Research into its specific molecular targets and mechanisms of action is ongoing. Should such pathways be elucidated, they will be detailed in future revisions of this guide.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound and a comprehensive protocol for its isolation and purification. The methodologies described, from solvent extraction to chromatographic separation, offer a solid foundation for researchers seeking to obtain this sesquiterpene pyridine alkaloid for further investigation. The successful isolation of pure this compound is a critical first step for in-depth studies of its biological activities and potential applications in drug development and other scientific disciplines.

References

The Biosynthesis of Evonimine in Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in the medicinal plant Tripterygium wilfordii. As a member of the dihydro-β-agarofuran class of natural products, it exhibits significant biological activities, including immunosuppressive effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid and alkaloid metabolism in plants. It details the formation of the characteristic dihydro-β-agarofuran core, the biosynthesis of the nicotinic acid-derived pyridine moiety, and their subsequent esterification. This document also compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for the elucidation of this complex biosynthetic pathway, aiming to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a traditional Chinese medicinal plant renowned for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid pyridine alkaloids (SPAs), a class of compounds characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. This compound is a prominent member of this class, exhibiting potent immunosuppressive activities.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel derivatives with improved therapeutic properties.

This guide outlines the proposed biosynthetic route to this compound, which can be conceptually divided into three key stages:

-

Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core: The biosynthesis of the C15 isoprenoid scaffold.

-

Biosynthesis of the Pyridine Moiety: The formation of the nitrogen-containing aromatic ring.

-

Assembly and Tailoring: The esterification of the sesquiterpenoid core with the pyridine acid and subsequent modifications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general principles of terpenoid and alkaloid formation in plants. While the complete pathway has not been fully elucidated in T. wilfordii, a plausible route can be proposed based on known enzymatic reactions in related pathways.

Formation of the Dihydro-β-agarofuran Core

The biosynthesis of the sesquiterpenoid core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization: A specific sesquiterpene synthase (STS), likely a germacrene A synthase, catalyzes the cyclization of FPP to form a germacrene intermediate.

-

Formation of the Eudesmane (B1671778) Cation: The germacrene intermediate is then protonated and undergoes further cyclization to form a eudesmane-type carbocation.

-

Formation of the Dihydro-β-agarofuran Skeleton: The eudesmane cation is then likely attacked by a water molecule, leading to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton, a hallmark of many natural products from the Celastraceae family.[3][4]

-

Oxidative Modifications: The dihydro-β-agarofuran core undergoes extensive oxidative modifications, including hydroxylations and acetylations. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, leading to the highly oxygenated pattern observed in this compound.

Biosynthesis of the Pyridine Dicarboxylic Acid Moiety

The pyridine ring of this compound is likely derived from nicotinic acid (niacin or vitamin B3), a primary metabolite. In plants, nicotinic acid is synthesized via two main routes:

-

De novo synthesis from Tryptophan: The oxidative degradation of tryptophan through the kynurenine (B1673888) pathway.[5]

-

De novo synthesis from Aspartate: The condensation of aspartate and dihydroxyacetone phosphate.

The resulting quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPT), a key enzyme in the NAD salvage pathway. Further modifications, including carboxylations, would lead to the specific pyridine dicarboxylic acid that is incorporated into this compound.

Assembly of this compound

The final step in the biosynthesis of this compound is the esterification of the polyoxygenated dihydro-β-agarofuran core with the pyridine dicarboxylic acid. This reaction is likely catalyzed by a specific acyltransferase, which forms a macrocyclic ester linkage, resulting in the final complex structure of this compound.

Quantitative Data

While specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not yet available, studies on the total alkaloid content and the biological activity of related compounds in T. wilfordii provide valuable context. The immunosuppressive activity of sesquiterpenoid pyridine alkaloids highlights their importance as bioactive constituents.

| Compound/Extract | Assay | IC50 Value | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | |

| Wilfordatine E (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | |

| Wilfordatine F (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | |

| Wilfordatine G (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptomics

A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of tissues with high and low accumulation of the target compound.

Protocol: RNA-Seq and Differential Gene Expression Analysis

-

Plant Material: Collect tissues from T. wilfordii, such as roots (known to accumulate alkaloids) and leaves.

-

RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to a reference genome or perform de novo transcriptome assembly.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between root and leaf tissues.

-

-

Candidate Gene Selection: Prioritize upregulated genes in the root tissue that are annotated as terpene synthases, cytochrome P450s, acyltransferases, and enzymes of the NAD biosynthesis pathway.

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes are functionally characterized by expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli

-

Gene Cloning: Amplify the open reading frame of the candidate terpene synthase gene from T. wilfordii cDNA and clone it into an E. coli expression vector (e.g., pET-28a).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells by sonication.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Protocol: In Vitro Enzyme Assay for Terpene Synthase Activity

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant terpene synthase.

-

Substrate: Farnesyl pyrophosphate (FPP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.

Metabolic Profiling of T. wilfordii

Metabolic profiling can be used to identify known and novel alkaloids and potential biosynthetic intermediates in different tissues of T. wilfordii.

Protocol: UPLC-Q-TOF-MS/MS Analysis of Alkaloids

-

Sample Preparation:

-

Grind plant tissues (e.g., roots, stems, leaves) to a fine powder in liquid nitrogen.

-

Extract the metabolites with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge to remove cell debris and filter the supernatant.

-

-

Chromatographic Separation:

-

Inject the extract onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometry Analysis:

-

Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.

-

Acquire data in both full scan mode for metabolite profiling and tandem MS (MS/MS) mode for structural elucidation.

-

-

Data Analysis:

-

Process the raw data using metabolomics software to detect and align peaks.

-

Identify known alkaloids by comparing retention times and MS/MS spectra with authentic standards or databases.

-

Propose structures for unknown compounds based on their accurate mass and fragmentation patterns.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Tripterygium wilfordii is a complex process involving the convergence of sesquiterpenoid and alkaloid pathways. While the proposed pathway presented in this guide provides a solid framework, further research is needed to identify and characterize the specific enzymes involved. The application of modern 'omics' technologies, combined with traditional enzymology and analytical chemistry, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this and other valuable medicinal compounds from T. wilfordii.

References

- 1. mdpi.com [mdpi.com]

- 2. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dihydro-β-agarofuran sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Evonimine in Tripterygium wilfordii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evonimine is a complex sesquiterpenoid pyridine (B92270) alkaloid found in the medicinal plant Tripterygium wilfordii. As a member of the dihydro-β-agarofuran class of natural products, it exhibits significant biological activities, including immunosuppressive effects. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of terpenoid and alkaloid metabolism in plants. It details the formation of the characteristic dihydro-β-agarofuran core, the biosynthesis of the nicotinic acid-derived pyridine moiety, and their subsequent esterification. This document also compiles relevant quantitative data on related compounds and outlines detailed experimental protocols for the elucidation of this complex biosynthetic pathway, aiming to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a traditional Chinese medicinal plant renowned for its wide array of bioactive secondary metabolites. Among these are the sesquiterpenoid pyridine alkaloids (SPAs), a class of compounds characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid derivative. This compound is a prominent member of this class, exhibiting potent immunosuppressive activities.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the potential discovery of novel derivatives with improved therapeutic properties.

This guide outlines the proposed biosynthetic route to this compound, which can be conceptually divided into three key stages:

-

Formation of the Dihydro-β-agarofuran Sesquiterpenoid Core: The biosynthesis of the C15 isoprenoid scaffold.

-

Biosynthesis of the Pyridine Moiety: The formation of the nitrogen-containing aromatic ring.

-

Assembly and Tailoring: The esterification of the sesquiterpenoid core with the pyridine acid and subsequent modifications.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general principles of terpenoid and alkaloid formation in plants. While the complete pathway has not been fully elucidated in T. wilfordii, a plausible route can be proposed based on known enzymatic reactions in related pathways.

Formation of the Dihydro-β-agarofuran Core

The biosynthesis of the sesquiterpenoid core begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

-

Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Cyclization: A specific sesquiterpene synthase (STS), likely a germacrene A synthase, catalyzes the cyclization of FPP to form a germacrene intermediate.

-

Formation of the Eudesmane (B1671778) Cation: The germacrene intermediate is then protonated and undergoes further cyclization to form a eudesmane-type carbocation.

-

Formation of the Dihydro-β-agarofuran Skeleton: The eudesmane cation is then likely attacked by a water molecule, leading to the formation of the characteristic tricyclic dihydro-β-agarofuran skeleton, a hallmark of many natural products from the Celastraceae family.[3][4]

-

Oxidative Modifications: The dihydro-β-agarofuran core undergoes extensive oxidative modifications, including hydroxylations and acetylations. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYP450s) and acetyltransferases, leading to the highly oxygenated pattern observed in this compound.

Biosynthesis of the Pyridine Dicarboxylic Acid Moiety

The pyridine ring of this compound is likely derived from nicotinic acid (niacin or vitamin B3), a primary metabolite. In plants, nicotinic acid is synthesized via two main routes:

-

De novo synthesis from Tryptophan: The oxidative degradation of tryptophan through the kynurenine (B1673888) pathway.[5]

-

De novo synthesis from Aspartate: The condensation of aspartate and dihydroxyacetone phosphate.

The resulting quinolinic acid is then converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPT), a key enzyme in the NAD salvage pathway. Further modifications, including carboxylations, would lead to the specific pyridine dicarboxylic acid that is incorporated into this compound.

Assembly of this compound

The final step in the biosynthesis of this compound is the esterification of the polyoxygenated dihydro-β-agarofuran core with the pyridine dicarboxylic acid. This reaction is likely catalyzed by a specific acyltransferase, which forms a macrocyclic ester linkage, resulting in the final complex structure of this compound.

Quantitative Data

While specific quantitative data on the biosynthetic flux or enzyme kinetics for this compound are not yet available, studies on the total alkaloid content and the biological activity of related compounds in T. wilfordii provide valuable context. The immunosuppressive activity of sesquiterpenoid pyridine alkaloids highlights their importance as bioactive constituents.

| Compound/Extract | Assay | IC50 Value | Reference |

| Total Alkaloids (TA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 7.25 µg/mL | |

| Wilfordatine E (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 8.75 µM | |

| Wilfordatine F (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 0.74 µM | |

| Wilfordatine G (SPA) | NF-κB Inhibition (LPS-induced HEK293/NF-κB-Luc cells) | 15.66 µM |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, enzymology, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptomics

A common strategy to identify candidate biosynthetic genes is to compare the transcriptomes of tissues with high and low accumulation of the target compound.

Protocol: RNA-Seq and Differential Gene Expression Analysis

-

Plant Material: Collect tissues from T. wilfordii, such as roots (known to accumulate alkaloids) and leaves.

-

RNA Extraction: Extract total RNA from each tissue using a plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to a reference genome or perform de novo transcriptome assembly.

-

Quantify gene expression levels.

-

Identify differentially expressed genes between root and leaf tissues.

-

-

Candidate Gene Selection: Prioritize upregulated genes in the root tissue that are annotated as terpene synthases, cytochrome P450s, acyltransferases, and enzymes of the NAD biosynthesis pathway.

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes are functionally characterized by expressing them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli

-

Gene Cloning: Amplify the open reading frame of the candidate terpene synthase gene from T. wilfordii cDNA and clone it into an E. coli expression vector (e.g., pET-28a).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells by sonication.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Protocol: In Vitro Enzyme Assay for Terpene Synthase Activity

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant terpene synthase.

-

Substrate: Farnesyl pyrophosphate (FPP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.

Metabolic Profiling of T. wilfordii

Metabolic profiling can be used to identify known and novel alkaloids and potential biosynthetic intermediates in different tissues of T. wilfordii.

Protocol: UPLC-Q-TOF-MS/MS Analysis of Alkaloids

-

Sample Preparation:

-

Grind plant tissues (e.g., roots, stems, leaves) to a fine powder in liquid nitrogen.

-

Extract the metabolites with a suitable solvent (e.g., methanol/water mixture).

-

Centrifuge to remove cell debris and filter the supernatant.

-

-

Chromatographic Separation:

-

Inject the extract onto an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

Mass Spectrometry Analysis:

-

Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in both positive and negative ion modes.

-

Acquire data in both full scan mode for metabolite profiling and tandem MS (MS/MS) mode for structural elucidation.

-

-

Data Analysis:

-

Process the raw data using metabolomics software to detect and align peaks.

-

Identify known alkaloids by comparing retention times and MS/MS spectra with authentic standards or databases.

-

Propose structures for unknown compounds based on their accurate mass and fragmentation patterns.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Tripterygium wilfordii is a complex process involving the convergence of sesquiterpenoid and alkaloid pathways. While the proposed pathway presented in this guide provides a solid framework, further research is needed to identify and characterize the specific enzymes involved. The application of modern 'omics' technologies, combined with traditional enzymology and analytical chemistry, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only be a significant scientific achievement but will also open up new avenues for the biotechnological production of this and other valuable medicinal compounds from T. wilfordii.

References

- 1. mdpi.com [mdpi.com]